N-(2-METHOXYPHENETHYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA
Overview
Description
N-(2-METHOXYPHENETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxyphenethyl group and a methylsulfanylphenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA typically involves the reaction of 2-methoxyphenethylamine with 3-(methylsulfanyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production methods for N-(2-METHOXYPHENETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxide or sulfone derivatives, while substitution of the methoxy group can result in various substituted phenethylurea derivatives.
Scientific Research Applications
N-(2-METHOXYPHENETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell wall synthesis or protein function. In the case of anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
N-(2-METHOXYPHENETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA can be compared with other urea derivatives that have similar structural features. Some similar compounds include:
N-(2-METHOXYPHENETHYL)-N’-PHENYLUREA: Lacks the methylsulfanyl group.
N-(2-METHOXYPHENETHYL)-N’-(3-METHYLPHENYL)UREA: Contains a methyl group instead of a methylsulfanyl group.
N-(2-METHOXYPHENETHYL)-N’-(3-CHLOROPHENYL)UREA: Contains a chloro group instead of a methylsulfanyl group.
The uniqueness of N-(2-METHOXYPHENETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA lies in the presence of both the methoxyphenethyl and methylsulfanylphenyl groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(2-methoxyphenyl)ethyl]-3-(3-methylsulfanylphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-21-16-9-4-3-6-13(16)10-11-18-17(20)19-14-7-5-8-15(12-14)22-2/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDDFSPLWNSHEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)NC2=CC(=CC=C2)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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